7-Hydroxy-3-(2-hydroxyethyl)benzofuran
Description
Contextualization of Benzofuran (B130515) Derivatives in Natural Product Chemistry
Benzofuran derivatives are a significant class of organic compounds widely distributed in nature. nih.gov Thousands of these natural products have been discovered and isolated, showcasing a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. nih.gov The structural diversity within this family, arising from different substitution patterns on the benzofuran core, leads to a wide range of chemical and biological profiles. This diversity has made benzofuran and its analogues a fertile ground for drug discovery and development.
Historical Perspective and Initial Discoveries of 7-Hydroxy-3-(2-hydroxyethyl)benzofuran
Structural Elucidation Methodologies for Benzofuran-Based Natural Products
Key techniques employed in the structural elucidation of these compounds include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, and thus piece together the molecular structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer clues about the different functional groups present in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH) and ether (C-O-C) groups, which are characteristic features of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and can help to confirm the presence of the benzofuran chromophore.
X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structure, confirming the connectivity and stereochemistry of the molecule with high precision. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1-benzofuran-7-ol |
InChI |
InChI=1S/C10H10O3/c11-5-4-7-6-13-10-8(7)2-1-3-9(10)12/h1-3,6,11-12H,4-5H2 |
InChI Key |
GIZTWRONFVXITP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC=C2CCO |
Origin of Product |
United States |
Isolation and Occurrence of 7 Hydroxy 3 2 Hydroxyethyl Benzofuran
Botanical and Microbial Sources of 7-Hydroxy-3-(2-hydroxyethyl)benzofuran
Benzofuran (B130515) and its derivatives are predominantly found in higher plants, with a notable prevalence in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. nih.gov While the direct isolation of this compound from a specific natural source has not been prominently reported, the core structure of 7-hydroxybenzofuran is a known chemical entity. ontosight.ai Its natural occurrence is considered less documented compared to synthetic routes, but it may exist in certain plants or as a metabolic product within biological systems. ontosight.ai
The structural similarity of this compound to other naturally occurring benzofurans suggests that it could potentially be found in plant genera known to produce such compounds. For instance, various benzofuran derivatives have been isolated from species like Eupatorium chinense and Tephrosia purpurea. scispace.comnih.govresearchgate.net Additionally, some fungi have been identified as sources of novel benzofuran compounds, indicating that microbial sources should not be overlooked as potential producers of this compound. nih.gov
Table 1: Potential Botanical and Microbial Sources of Benzofuran Derivatives
| Family/Group | Examples of Genera/Species | Commonly Isolated Benzofuran Derivatives |
| Asteraceae | Eupatorium, Ligularia | Euparin, Caleprunin A & B |
| Rutaceae | Zanthoxylum | Zanthoxylum ailanthoidol (B1236983) derivatives |
| Fabaceae | Tephrosia | Tephrosin, Deguelin |
| Fungi | Talaromyces | Talarofurans |
This table represents general findings for the benzofuran class, as specific sources for this compound are not widely documented.
Advanced Extraction and Isolation Techniques for Benzofuran Constituents
The isolation of benzofuran constituents from natural sources typically involves a series of extraction and chromatographic steps. The initial step is often a solvent extraction of the plant or microbial material. The choice of solvent is crucial and is generally based on the polarity of the target compounds.
Extraction:
Maceration: Soaking the dried and powdered plant material in a solvent at room temperature.
Soxhlet Extraction: A continuous extraction method using a specialized apparatus that allows for repeated washing of the material with a fresh solvent.
Supercritical Fluid Extraction (SFE): An environmentally friendly technique that uses supercritical fluids, such as carbon dioxide, as the extraction solvent.
Following extraction, the crude extract is typically subjected to various chromatographic techniques to separate the complex mixture of compounds.
Isolation:
Column Chromatography (CC): A widely used technique for the separation of compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel, alumina) and elution with a mobile phase of varying polarity. journalagent.comresearchgate.net
Flash Chromatography: A modification of column chromatography that uses pressure to speed up the elution process, leading to faster and more efficient separations.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of compounds. journalagent.com It employs a high-pressure pump to pass the solvent through a column packed with fine particles, allowing for excellent separation of closely related compounds. sielc.com
Chromatographic and Spectroscopic Approaches in the Characterization of this compound
Once a pure compound is isolated, its chemical structure is elucidated using a combination of chromatographic and spectroscopic methods.
Chromatographic Techniques:
Thin-Layer Chromatography (TLC): A simple and rapid technique used to monitor the progress of a reaction or the separation of a mixture. nih.gov The retention factor (Rf) value of the compound can provide preliminary information about its polarity.
High-Performance Liquid Chromatography (HPLC): Used for both qualitative and quantitative analysis. sielc.com The retention time of the compound under specific conditions is a characteristic property.
Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable compounds. journalagent.com The retention time helps in the identification of the compound.
Spectroscopic Techniques:
The definitive structural characterization of this compound would rely on the following spectroscopic methods:
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugation in the molecule. The absorption spectrum of benzofuran derivatives can be informative. researchgate.net
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. orientjchem.orgnih.gov For this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) groups, the aromatic ring, and the ether linkage of the benzofuran system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for determining the complete structure of a molecule.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. orientjchem.orgnih.gov
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule. dergipark.org.tr
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. orientjchem.orgnih.gov Fragmentation patterns can provide valuable structural information.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations |
| UV-Vis | Absorption maxima characteristic of a substituted benzofuran ring system. |
| IR (cm⁻¹) | Broad band for -OH stretching (phenolic and alcoholic), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether and alcohol). |
| ¹H NMR (ppm) | Signals corresponding to aromatic protons on the benzene (B151609) ring, the proton on the furan (B31954) ring, and the protons of the 2-hydroxyethyl side chain. The chemical shifts and coupling patterns would be diagnostic. |
| ¹³C NMR (ppm) | Resonances for all carbon atoms in the molecule, including those of the benzofuran core and the side chain. |
| MS (m/z) | A molecular ion peak corresponding to the exact mass of C₁₀H₁₀O₃, along with characteristic fragment ions resulting from the loss of water or parts of the side chain. |
This table is predictive, based on the general spectroscopic features of benzofuran derivatives.
Chemical Synthesis and Analog Development of 7 Hydroxy 3 2 Hydroxyethyl Benzofuran
Retrosynthetic Analysis and Strategic Disconnections for the Benzofuran (B130515) Core
A retrosynthetic analysis of 7-Hydroxy-3-(2-hydroxyethyl)benzofuran reveals several possible disconnections for the construction of the benzofuran core. The most common and convergent strategies involve the formation of the furan (B31954) ring onto a pre-functionalized benzene (B151609) precursor.
One logical approach is the disconnection of the C(3a)-O bond and the C(2)-C(3) bond of the furan ring. This leads back to a catechol derivative (a 1,2-dihydroxybenzene) and a suitable three-carbon synthon that can provide the C2 and C3 atoms of the furan ring along with the hydroxyethyl (B10761427) side chain.
Alternatively, a more common strategy involves the intramolecular cyclization of an ortho-substituted phenol. A key disconnection can be made at the C(3a)-O ether linkage, suggesting an intramolecular Williamson ether synthesis. This retrosynthetic pathway leads to an intermediate such as 2-(2-halophenoxy)butane-1,4-diol or a related species. A further disconnection of the C3-Cα bond of the side chain simplifies the precursor to a 3-methyl-7-hydroxybenzofuran derivative, which could be functionalized.
However, a highly convergent and plausible retrosynthetic strategy is based on the Perkin reaction or related cyclizations. This involves disconnecting the C(2)-C(3) bond, leading back to a 7-hydroxybenzofuran-3-carbaldehyde or a related carbonyl compound. This aldehyde can be further disconnected to a salicylaldehyde (B1680747) derivative, a common starting material for benzofuran synthesis. This leads to a strategic precursor, 2,3-dihydroxybenzaldehyde, and a two-carbon unit that will form the C3 and the attached side chain.
Semisynthesis Strategies from Precursor Compounds
Semisynthesis from naturally occurring or readily available benzofuran precursors represents an alternative and often more efficient approach. Benzofuran derivatives are widespread in nature, being found in various plant families. nih.gov A potential precursor for the semisynthesis of this compound is 2-Acetyl-7-hydroxybenzofuran , which can serve as a versatile starting material. chemimpex.com
A plausible semisynthetic route would involve the modification of the acetyl group at the 2-position, although the target has the side chain at the 3-position. A more direct precursor would be a 3-acetyl-7-hydroxybenzofuran. Assuming such a precursor is available, the synthesis could proceed as follows:
Baeyer-Villiger Oxidation: The acetyl group at the 3-position can be converted to an acetoxy group through a Baeyer-Villiger oxidation using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).
Hydrolysis: The resulting acetoxy group can be hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield a 3-hydroxy-7-hydroxybenzofuran.
Side Chain Introduction: To obtain the desired 2-hydroxyethyl side chain, a different approach would be needed starting from a precursor like 7-hydroxybenzofuran-3-carbaldehyde. A Wittig reaction with (methoxymethyl)triphenylphosphine would yield an enol ether, which upon hydrolysis would give the corresponding aldehyde. This could then be reduced to the desired alcohol.
A more direct semisynthetic route could start from a natural product that already possesses the 7-hydroxybenzofuran core and a functional group at the 3-position that can be converted to a 2-hydroxyethyl group. For example, a 7-hydroxybenzofuran-3-carboxylic acid could be reduced to the target alcohol.
Derivatization and Analog Preparation of this compound
The presence of two distinct hydroxyl groups—a phenolic hydroxyl at position 7 and a primary aliphatic alcohol in the side chain at position 3—allows for selective derivatization to generate a library of analogs. The difference in acidity and reactivity between the phenolic and alcoholic hydroxyls can be exploited for selective modification. nih.gov
Modification of the Phenolic Hydroxyl (C-7):
Etherification: The phenolic hydroxyl group can be converted to an ether via the Williamson ether synthesis. Reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base like potassium carbonate (K₂CO₃) would selectively yield the corresponding 7-alkoxy derivative. The primary alcohol would remain largely unreacted under these conditions.
Esterification: Acylation of the phenolic hydroxyl can be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This would produce 7-acyloxybenzofuran analogs.
Modification of the Alcoholic Hydroxyl (Side Chain):
Esterification: The primary alcohol can be esterified under standard conditions, for instance, by reacting with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) or with an acyl chloride in the presence of a non-nucleophilic base. To achieve selectivity over the phenolic hydroxyl, the latter could be temporarily protected.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent.
Conversion to other functional groups: The alcohol can be converted to an alkyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which can then be used in nucleophilic substitution reactions to introduce other functionalities like azides, nitriles, or thiols.
These derivatization strategies allow for the systematic modification of the physicochemical properties of this compound, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Benzofuran Core Modifications and Substituent Effects
The benzofuran scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov Modifications to the benzofuran core of molecules like this compound are a key strategy in analog development to explore and optimize pharmacological activity. The electronic properties and steric profile of substituents, as well as their position on the benzofuran ring system, critically influence the molecule's interaction with biological targets. nih.govtaylorandfrancis.com
Modifications at the C-2 Position:
The C-2 position of the benzofuran ring is a frequent target for modification, and structure-activity relationship (SAR) studies have shown that substituents at this position can be crucial for cytotoxic and antimicrobial activities. nih.govrsc.org
A versatile method for introducing a variety of substituents at the C-2 position of a 7-hydroxybenzofuran scaffold involves the Mukaiyama-Michael addition of silyl (B83357) enol ethers to an o-benzoquinone ester, which is generated in situ. nih.govacs.org This reaction pathway allows for the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates. The nature of the group on the starting silyl enol ether dictates the final C-2 substituent on the benzofuran. nih.gov
Research findings indicate that both alkyl and aryl substituents at the C-2 position are well-tolerated synthetically. nih.gov However, the electronic nature of these substituents significantly impacts reaction yields and, by extension, the practicality of synthesizing certain analogs. For instance, aryl groups with electron-donating substituents (e.g., methoxy) can lead to lower yields, whereas those with electron-withdrawing groups (e.g., nitro) or neutral substituents (e.g., methyl) proceed with higher efficiency. nih.gov This is attributed to competing oxidation side reactions with electron-rich starting materials. nih.gov
| C-2 Substituent | Nature of Substituent | Reported Yield (%) |
|---|---|---|
| Phenyl | Neutral | 73 |
| 4-Methylphenyl | Electron-donating (weak) | 74 |
| 4-Nitrophenyl | Electron-withdrawing | 74 |
| 4-Methoxyphenyl | Electron-donating (strong) | 29 |
| 2-Naphthyl | Aromatic | 79 |
| 2-Furyl | Heteroaromatic | 60 |
This table summarizes the yields obtained for 2-substituted 7-hydroxybenzofuran-4-carboxylates, demonstrating the effect of the substituent's electronic properties on the synthesis. Data sourced from nih.gov.
Modifications on the Benzene Ring (A-Ring):
Substitutions on the benzene portion of the benzofuran core also profoundly affect biological activity. Halogenation is a common and effective modification strategy. nih.gov The introduction of halogens like bromine, chlorine, or fluorine can significantly enhance anticancer activities. nih.govnih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions that can improve binding affinity to target proteins. nih.gov
The position of the halogen is a critical determinant of its effect. nih.gov For example, in one study on benzofuran derivatives, a bromine atom attached to a methyl group at the C-3 position resulted in remarkable cytotoxic activity against leukemia cells. nih.gov In other cases, halogen substitutions at the para position of a phenyl ring attached elsewhere on the scaffold are more likely to form favorable hydrophobic interactions, leading to more potent compounds. nih.gov
SAR studies on antimicrobial agents have revealed that electron-withdrawing groups, such as halogens, on the benzene ring tend to increase potency. nih.gov Specifically, derivatives with bromo substituents at the C-5 position have demonstrated excellent antibacterial activity. nih.gov Conversely, the presence of methoxy (B1213986) groups (-OCH3) has also been shown to contribute greatly to the potency of some benzofuran derivatives in antiviral and antitumor assays. researchgate.net
Modifications at Other Positions:
While C-2 and the benzene ring are common modification sites, other positions are also important. The introduction of a 3-amino group, for instance, is reported to enhance the biological activities of benzofuran derivatives. mdpi.com In the context of antimicrobial activity, hydroxyl groups at the C-6 position have been associated with excellent antibacterial properties against a range of bacterial strains. nih.gov The nature of the group at C-3 can also influence strain specificity. nih.gov
The following table details the observed effects of various substituents at different positions on the benzofuran core, as reported in studies on anticancer and antimicrobial activities.
| Position of Modification | Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C-2 | Ester or Heterocyclic Ring | Crucial for cytotoxic activity | nih.govrsc.org |
| C-3 | Bromomethyl | Remarkable cytotoxicity against leukemia cells | nih.gov |
| C-5 | Bromo | Excellent antibacterial activity | nih.gov |
| C-6 | Hydroxy | Excellent antibacterial activity | nih.gov |
| Benzene Ring | Halogens (Br, Cl, F) | Significant increase in anticancer activities | nih.govnih.gov |
| Benzene Ring | Methoxy | Potent antiviral and antitumor activity | researchgate.net |
| Benzene Ring | Electron-withdrawing groups | Tendency to increase antimicrobial potency | nih.gov |
| Benzene Ring | Electron-donating groups | Tendency to weaken antimicrobial potency | nih.gov |
This table summarizes the general effects of substituents at various positions on the benzofuran core based on structure-activity relationship studies. nih.govnih.govrsc.orgnih.govresearchgate.net
Biosynthetic Pathways of 7 Hydroxy 3 2 Hydroxyethyl Benzofuran
Precursor Identification and Metabolic Flux Analysis
The biosynthesis of naturally occurring benzofurans originates from primary metabolism, primarily utilizing intermediates from the shikimate and phenylpropanoid pathways. The identification of these precursors is a critical first step in elucidating the complete biosynthetic route.
Precursor Identification:
The core benzofuran (B130515) structure is typically derived from the cyclization of a C6-C2 or C6-C3 phenolic precursor. In many cases, these precursors are themselves complex molecules. For instance, some benzofurans in plants are thought to be derived from coumarins or pterocarpans. The specific precursors for a given benzofuran are identified through isotopic labeling studies, where labeled precursors are fed to the producing organism, and the incorporation of the label into the final product is tracked.
Below is a table of known precursors for some naturally occurring benzofuran derivatives:
| Precursor Molecule | Resulting Benzofuran Class/Compound | Producing Organism Type |
| Phenylalanine | Pterocarpans (e.g., Medicarpin) | Plants (Legumes) |
| Tyrosine | Rosmarinic acid derivatives | Plants (Lamiaceae) |
| Ferulic Acid | Dihydrobenzofuran neolignans | Plants |
| Coumarins | Furocoumarins (e.g., Psoralen) | Plants |
Metabolic Flux Analysis:
Metabolic flux analysis is a powerful technique used to quantify the flow of metabolites through a metabolic network. While this has not been specifically applied to 7-Hydroxy-3-(2-hydroxyethyl)benzofuran due to its unknown biosynthetic pathway, it is a valuable tool in understanding and engineering the biosynthesis of other secondary metabolites. In the context of benzofuran biosynthesis, metabolic flux analysis could be used to:
Identify bottlenecks in the supply of precursor molecules.
Quantify the distribution of carbon flux between competing metabolic pathways.
Optimize the production of a desired benzofuran compound in a heterologous host by redirecting metabolic fluxes towards its precursors.
Enzymatic Transformations and Catalytic Mechanisms in Benzofuran Biosynthesis
The formation of the benzofuran ring from its acyclic precursor is a key step in the biosynthetic pathway and is catalyzed by specific enzymes. The most common enzymatic transformation is an oxidative cyclization reaction.
Key Enzymatic Steps:
Hydroxylation: The aromatic ring of the precursor is often hydroxylated at the ortho position to the side chain. This reaction is typically catalyzed by cytochrome P450 monooxygenases (CYPs).
Oxidative Cyclization: The hydroxylated precursor then undergoes an intramolecular cyclization to form the furan (B31954) ring. This step is often catalyzed by peroxidases or other oxidoreductases. For example, the oxidative dimerization of ferulic acid to form a dihydrobenzofuran neolignan is catalyzed by horseradish peroxidase. nih.gov
Further Modifications: Following the formation of the benzofuran core, a variety of tailoring enzymes can modify the structure to produce the final natural product. These modifications can include glycosylation, methylation, and acylation.
Catalytic Mechanisms:
The catalytic mechanisms for benzofuran ring formation often involve the generation of a radical intermediate. In the case of peroxidase-catalyzed reactions, the enzyme abstracts a hydrogen atom from the phenolic hydroxyl group of the precursor, generating a phenoxy radical. This radical can then attack the double bond of the side chain, leading to cyclization and the formation of the furan ring.
The table below summarizes some of the key enzymes and their roles in the biosynthesis of known benzofurans:
| Enzyme Class | Specific Enzyme Example | Role in Benzofuran Biosynthesis |
| Cytochrome P450 Monooxygenases | Isoflavone synthase | Catalyzes the rearrangement and cyclization of isoflavones, precursors to pterocarpans. |
| Peroxidases | Horseradish peroxidase | Catalyzes the oxidative coupling of phenylpropanoid precursors to form dihydrobenzofuran lignans. nih.gov |
| O-Methyltransferases | Caffeoyl-CoA O-methyltransferase | Methylation of hydroxyl groups on the benzofuran scaffold. |
Genetic and Molecular Regulation of Biosynthetic Genes
The biosynthesis of secondary metabolites like benzofurans is tightly regulated at the genetic level. The genes encoding the biosynthetic enzymes are often organized in clusters on the chromosome, and their expression is controlled by a variety of regulatory elements.
Gene Clusters:
In many microorganisms and some plants, the genes for a specific biosynthetic pathway are located together in a gene cluster. This co-localization facilitates the coordinated expression of all the enzymes required for the synthesis of the final product. While specific gene clusters for many benzofurans are yet to be fully characterized, the study of carbofuran (B1668357) degradation pathways in bacteria has revealed dedicated gene clusters, such as the cfd operon in Novosphingobium sp. KN65.2. nih.gov
Transcriptional Regulation:
The expression of biosynthetic genes is controlled by transcription factors, which are proteins that bind to specific DNA sequences in the promoter regions of the genes and either activate or repress their transcription. The activity of these transcription factors can be influenced by a variety of internal and external signals, such as developmental cues, nutrient availability, and environmental stress. For example, the production of phytoalexins, which include some pterocarpan (B192222) benzofurans, is induced in plants in response to pathogen attack.
Signaling Pathways:
The regulation of benzofuran biosynthesis is also integrated into broader cellular signaling networks. Plant hormones such as jasmonic acid and salicylic (B10762653) acid are known to play a key role in regulating the expression of defense-related genes, including those involved in phytoalexin biosynthesis. In fungi, signaling molecules like cyclic AMP and MAP kinases can influence the production of secondary metabolites. The NF-κB and MAPK signaling pathways have been implicated in the regulation of inflammatory responses, and benzofuran derivatives have been studied for their effects on these pathways. nih.gov
Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Principles
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis. This approach allows for the efficient and sustainable production of complex molecules like benzofurans.
Biocatalysis in Benzofuran Synthesis:
Enzymes can be used as catalysts to perform specific reactions in the synthesis of benzofuran derivatives. For example, peroxidases can be used to catalyze the oxidative cyclization of synthetic precursors to form the benzofuran ring. nih.gov This approach can offer several advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and reduced environmental impact.
Engineered Biosynthetic Pathways:
Metabolic engineering and synthetic biology approaches can be used to create novel biosynthetic pathways for the production of benzofurans in microbial hosts like E. coli or yeast. This involves the heterologous expression of genes from different organisms to assemble a new pathway. For example, by expressing key enzymes from a plant benzofuran pathway in a microbe, it may be possible to produce the desired compound from a simple sugar.
Examples of Chemoenzymatic Approaches:
Using Oxidoreductases: Laccases and peroxidases have been used to catalyze the oxidative coupling of phenols to form dihydrobenzofuran lignans.
Whole-Cell Biocatalysis: Engineered microorganisms expressing specific enzymes can be used as whole-cell biocatalysts to perform one or more steps in a synthetic route. For instance, coumarin (B35378) C-glycosyltransferases have been utilized in whole-cell biocatalysis for the synthesis of benzofuran derivatives. acs.orgnih.gov
Tandem Chemical and Enzymatic Reactions: A chemical reaction can be used to generate a precursor that is then converted to the final product by an enzyme in a one-pot reaction.
These chemoenzymatic approaches hold great promise for the sustainable production of known benzofurans and the creation of novel derivatives with improved properties.
Pharmacological Modulations and Biological Activities of 7 Hydroxy 3 2 Hydroxyethyl Benzofuran
Anti-inflammatory Efficacy and Underlying Mechanisms in Cellular Models
Research into the anti-inflammatory properties of 7-Hydroxy-3-(2-hydroxyethyl)benzofuran and its derivatives has shown notable potential. Flavonoids, the class of compounds to which Obovatin belongs, are generally recognized for their anti-inflammatory effects. These effects are often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase, enzymes involved in the arachidonic acid pathway that produces pro-inflammatory prostaglandins and leukotrienes.
A derivative of Obovatin, [4″,5″] dihydro-obovatin, has been specifically investigated in pre-clinical models of temporomandibular joint (TMJ) inflammation. In these studies, the compound demonstrated a significant anti-inflammatory response. For instance, administration at a concentration of 1.0 mg/kg resulted in a 50% reduction in the synovial cell count in a TMJ inflammation model, indicating a potent localized anti-inflammatory effect . The proposed mechanism for such activity involves the inhibition of pro-inflammatory cytokine and enzyme production, thereby mitigating the inflammatory cascade . While these findings on a derivative are promising, further studies on this compound itself are required to fully elucidate its specific mechanisms in various cellular models of inflammation.
Antioxidant Potential and Reactive Oxygen Species Scavenging
This compound has demonstrated significant antioxidant capabilities in multiple laboratory assays. The compound's efficacy as a free radical scavenger is a key aspect of its biological activity. In one study, Obovatin, isolated from the roots of Tephrosia toxicaria, displayed potent antioxidant activity with a 50% inhibitory concentration (IC50) value of 3.370 μg/mL in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay unam.edu.na.
Another investigation, analyzing compounds from the roots of Tephrosia vogelii, also highlighted Obovatin's strong antioxidant potential. In this study, Obovatin showed potent DPPH scavenging activity with an IC50 value of 10.43 μg/mL, comparable to the standard antioxidant, ascorbic acid (IC50 of 5.83 μg/mL) dntb.gov.ua. The mechanism behind this activity is attributed to the ability of the flavonoid structure to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) and reducing oxidative stress .
| Assay | Source Plant | IC50 Value (μg/mL) | Reference Compound (IC50 μg/mL) |
|---|---|---|---|
| DPPH Radical Scavenging | Tephrosia toxicaria | 3.370 | N/A |
| DPPH Radical Scavenging | Tephrosia vogelii | 10.43 | Ascorbic Acid (5.83) |
Antiproliferative and Cytostatic Effects in In Vitro Oncology Models
The potential of this compound as an anticancer agent has been explored through its effects on various cancer cell lines. While specific IC50 values for Obovatin are not consistently detailed across the literature, related compounds and extracts containing it have shown promise. For example, flavonoids isolated from the genus Tephrosia have demonstrated inhibitory activity against the proliferation of human prostate (PC3), pancreatic (PANC-1), and colon (HCT-116) cancer cell lines ejmanager.com. The mechanism often involves the induction of apoptosis, characterized by chromatin dissolution, nuclear condensation, and fragmentation ejmanager.com.
Furthermore, an in silico computational study identified Obovatin as a bioactive compound from the plant Uvaria chamae with the potential to inhibit human placental aromatase, a protein linked to the progression of breast cancer researchgate.net. While this computational analysis suggests a promising mechanism for breast cancer treatment, it requires confirmation through in vitro and in vivo experimental studies. Research on geranylated flavonoids, a closely related structural class, has also demonstrated concentration-dependent reduction in the metabolic activity and viability of the human monocytic leukaemia cell line THP-1 muni.cz.
Immunomodulatory Properties and Lymphocyte Regulation
Specific research detailing the immunomodulatory properties of this compound on lymphocyte regulation is limited in the available scientific literature. However, the broader class of prenylated flavonoids, to which Obovatin belongs, has been recognized for possessing immunomodulatory activities researchgate.net. Flavonoids, in general, are known to influence immune function scribd.com. These activities can include modulating the function of immune cells such as T-lymphocytes and B-lymphocytes and regulating the production of cytokines. The precise effects and underlying mechanisms of Obovatin on the immune system, particularly concerning lymphocyte regulation, remain an area that requires dedicated investigation.
Neuroprotective Activities and Neuronal Cell Viability Studies
Investigations into the neuroprotective potential of this compound and its analogs have yielded promising, albeit preliminary, results. Studies on flavanones, the chemical class encompassing Obovatin, have shown that these compounds can be effective at preventing neuronal apoptosis. The proposed mechanism involves the activation and phosphorylation of key survival signaling pathways, such as Akt/protein kinase B and extracellular signal-regulated kinase 1 and 2 (ERK1/2) scribd.com.
A conference abstract mentioned a study evaluating the effects of Obovatin in a pre-clinical model of temporomandibular joint pain, which involves neuronal pathways sbfte.org.br. Additionally, other research has focused on the neuroprotection of human neuronal cells against oxidative damage, a common factor in neurodegenerative diseases sbfte.org.br. While these studies suggest a potential role for Obovatin in protecting neuronal cells and enhancing their viability, detailed mechanistic investigations and specific data from neuronal cell viability assays are needed for a comprehensive understanding.
Antimicrobial and Antiviral Activities in Mechanistic Investigations
This compound has been identified as having a notable spectrum of antimicrobial and potential antiviral activities.
Antimicrobial Activity: In antibacterial assays, Obovatin isolated from Tephrosia vogelii demonstrated moderate inhibitory activity against the Gram-negative bacterium Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) value of 0.83 mg/mL dntb.gov.ua. The compound's mechanism of action is thought to involve the disruption of microbial cell membranes . Beyond its antibacterial effects, Obovatin has also shown significant antiplasmodial activity. Studies on strains of Plasmodium falciparum, the parasite responsible for malaria, revealed potent inhibition. Obovatin exhibited IC50 values of 4.9 ± 1.7 µg/mL and 6.4 ± 1.1 µg/mL against the chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains, respectively researchgate.net.
Antiviral Activity: While direct experimental evidence on the antiviral activity of Obovatin is emerging, computational and derivative-based studies suggest potential. An in silico study identified a related compound, Obovatin 5-Methyl Ether, as a potential inhibitor of a key protein in the monkeypox virus nih.govfrontiersin.org. The same study also predicted its activity against rhinoviruses, herpes, and influenza viruses nih.gov. Furthermore, Dihydroobovatin, a derivative, was tested against SARS-CoV-2 and demonstrated effective inhibition at low micromolar concentrations, although specific IC50 values were not detailed .
| Activity | Compound | Target Organism/Virus | Metric | Value |
|---|---|---|---|---|
| Antibacterial | Obovatin | Pseudomonas aeruginosa | MIC | 0.83 mg/mL |
| Antiplasmodial | Obovatin | P. falciparum (D6 strain) | IC50 | 4.9 ± 1.7 µg/mL |
| Antiplasmodial | Obovatin | P. falciparum (W2 strain) | IC50 | 6.4 ± 1.1 µg/mL |
| Antiviral (Predicted) | Obovatin 5-Methyl Ether | Monkeypox Virus | In Silico Screening | Potential Inhibitor |
| Antiviral | Dihydroobovatin | SARS-CoV-2 | IC50 | Effective at low µM |
Cardioprotective Effects in Experimental Ischemia-Reperfusion Models
Direct experimental evidence of the cardioprotective effects of this compound in ischemia-reperfusion models is not extensively documented in the current literature. However, its derivative, Dihydroobovatin, has been noted for its potential in the treatment of cardiovascular diseases . Moreover, the broader family of flavonoids is known to confer protection against hepatic ischemia-reperfusion injury, a process that shares pathological mechanisms with cardiac ischemia-reperfusion, such as oxidative stress and inflammation scribd.com. The protective functions of flavonoids in this context are often linked to their ability to scavenge free radicals, resist lipid peroxidation, and modulate immune function scribd.com. These general properties suggest that Obovatin could theoretically exert cardioprotective effects, but specific studies on experimental ischemia-reperfusion models are necessary to validate this hypothesis and elucidate the potential mechanisms involved.
Metabolic Regulation in In Vitro and Animal Models of Metabolic Disorders
Extensive literature searches did not yield any specific studies on the effects of this compound on metabolic regulation in in vitro or animal models of metabolic disorders. Consequently, there is no available data to report on its pharmacological modulations and biological activities within this specific context. Research has been conducted on other benzofuran (B130515) derivatives, demonstrating a range of activities including anti-obesity and antihyperglycemic effects, but these findings are not directly applicable to this compound.
Mechanistic Investigations and Molecular Targets of 7 Hydroxy 3 2 Hydroxyethyl Benzofuran
Receptor Binding Studies and Ligand-Target Interactions
There are no available receptor binding studies for 7-Hydroxy-3-(2-hydroxyethyl)benzofuran in the reviewed scientific literature. While studies on other benzofuran (B130515) derivatives have shown interactions with various receptors, such as estrogen and opioid receptors, these findings are not specific to the compound . Research on 4-nitrophenyl-functionalized benzofurans has demonstrated their ability to bind to serum albumins, suggesting potential for protein interactions, but this is a general property and does not identify a specific pharmacological receptor. encyclopedia.pubmdpi.com
Enzyme Inhibition Kinetics and Allosteric Modulation
No studies detailing the enzyme inhibition kinetics or allosteric modulation properties of this compound have been identified. While some benzofuran derivatives have been investigated as inhibitors of enzymes like cholinesterases and β-secretase in the context of Alzheimer's disease research, this is not the case for the specified compound. nih.gov
Transcriptomic and Proteomic Profiling of Cellular Responses
A search of the scientific literature did not yield any studies on the transcriptomic or proteomic profiling of cellular responses to this compound. Such studies are crucial for understanding the broader cellular impact of a compound, but this level of investigation has not been published for this molecule.
Modulation of Intracellular Signaling Pathways (e.g., MAPK, NF-κB, PI3K/Akt)
There is no direct evidence or research available on the modulation of intracellular signaling pathways such as MAPK, NF-κB, or PI3K/Akt by this compound. While other benzofuran-containing compounds have been shown to modulate these pathways, these findings are not directly applicable due to structural differences.
Protein-Ligand Docking and Molecular Dynamics Simulations
No protein-ligand docking or molecular dynamics simulation studies have been published specifically for this compound. While docking studies have been performed on other benzofuran derivatives to predict their binding modes with specific protein targets, this computational analysis has not been reported for the compound of interest. nih.gov
Identification of Specific Protein Targets via Affinity Chromatography and Mass Spectrometry
There are no published studies that have utilized affinity chromatography and mass spectrometry to identify specific protein targets of this compound. This experimental approach is a powerful tool for target deconvolution but has not been applied to this particular compound.
Structure Activity Relationship Sar Studies of 7 Hydroxy 3 2 Hydroxyethyl Benzofuran and Its Analogs
Impact of Hydroxyl Group Substitution on Biological Activity
The phenolic hydroxyl group is a critical determinant of the biological activity in many benzofuran (B130515) derivatives. nih.gov Its ability to act as a hydrogen bond donor and acceptor allows for key interactions with biological targets such as enzymes and receptors.
Modification of the 7-hydroxy group in 7-Hydroxy-3-(2-hydroxyethyl)benzofuran, such as through etherification (e.g., methoxylation) or esterification, would likely have a profound impact on its activity. Replacing the hydrogen-donating hydroxyl group with a methoxy (B1213986) group, for example, would eliminate this hydrogen bonding capability, which could lead to a significant decrease in affinity for the target protein. Conversely, introducing other substituents at this position could alter solubility, lipophilicity, and metabolic stability, thereby influencing the compound's pharmacokinetic profile.
The importance of the hydroxyl group's position is also a key factor. Studies on trihydroxyflavones, a different class of compounds but with relevant principles, have shown that the location of hydroxyl groups is a determining factor for their antioxidant and anti-proliferative activities. mdpi.com Similarly, for benzofuran derivatives, the specific placement of the hydroxyl group on the benzene (B151609) ring dictates the interaction geometry with the active site of a biological target.
| Modification at 7-Position | Predicted Impact on Hydrogen Bonding | Potential Consequence on Biological Activity |
| Hydroxyl (-OH) | Acts as H-bond donor and acceptor | Essential for target interaction and activity nih.gov |
| Methoxy (-OCH₃) | Acts only as H-bond acceptor | Likely decrease in binding affinity and activity |
| Acetoxy (-OCOCH₃) | H-bond donor capacity removed | Potential prodrug; activity depends on in vivo hydrolysis |
| Halogen (-F, -Cl, -Br) | Alters electronic properties | May increase anticancer activity through new interactions nih.gov |
Role of the Hydroxyethyl (B10761427) Side Chain in Molecular Recognition
The flexibility of the ethyl chain allows the terminal hydroxyl group to adopt various conformations, enabling it to find an optimal position for hydrogen bonding within a receptor's binding pocket. This adaptability can be crucial for establishing a stable ligand-receptor complex. The oxygen atom within the side chain can also influence the electronic properties and planarity of the molecule's backbone. nih.gov
The terminal hydroxyl group itself is a key interaction point. Its modification would significantly alter the compound's binding profile.
Chain Length: Altering the length of the alkyl chain (e.g., from ethyl to methyl or propyl) would change the distance between the benzofuran core and the terminal hydroxyl group. This could either improve or disrupt the optimal interaction geometry with the target.
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid would introduce a different functional group with distinct electronic and hydrogen-bonding properties, drastically changing its interaction profile. A carboxylic acid, for instance, would introduce a negative charge at physiological pH, potentially forming strong ionic interactions or salt bridges.
Esterification/Etherification: Similar to the phenolic hydroxyl, converting the side-chain hydroxyl to an ether or ester would block its hydrogen-donating ability, likely reducing binding affinity.
| Side Chain Modification | Key Feature Altered | Predicted Effect on Molecular Recognition |
| Shortening chain (e.g., -CH₂OH) | Reduced flexibility and reach | May lose key interaction if target is distant |
| Lengthening chain (e.g., -(CH₂)₃OH) | Increased flexibility and reach | May allow for new, favorable interactions |
| Terminal Carboxylic Acid (-CH₂COOH) | Introduces negative charge | Potential for new ionic interactions; altered solubility |
| Terminal Amine (-CH₂CH₂NH₂) | Introduces positive charge | Potential for new ionic interactions; altered polarity researchgate.net |
Benzofuran Ring System Modifications and Their Pharmacological Consequences
The bicyclic benzofuran ring system serves as the central scaffold, and its modification can lead to significant changes in pharmacological activity. rsc.org The electronic nature of substituents on the benzofuran skeleton has been shown to greatly affect the drug-like properties of its derivatives. taylorandfrancis.com
Key modifications and their potential consequences include:
Substitution on the Benzene Ring: Introducing electron-withdrawing groups (e.g., halogens like chlorine or fluorine, or a nitro group) or electron-donating groups (e.g., methyl, methoxy) at other available positions on the benzene ring can modulate the electronic density of the entire system. Halogenation has been shown to result in a significant increase in the anticancer activities of some benzofuran derivatives. nih.gov A nitro group has also been found to boost activity in certain contexts. nih.gov
Substitution on the Furan (B31954) Ring: The C2 position of the furan ring is a common site for substitution in many biologically active natural and synthetic benzofurans. medcraveonline.com Introducing substituents at this position can influence the molecule's interaction with various biological targets.
Bioisosteric Replacement: Replacing the benzofuran ring with other heterocyclic systems (e.g., benzothiophene, indole) while keeping the key functional groups can help to probe the importance of the scaffold itself. Such changes can affect lipophilicity, metabolic stability, and the geometric arrangement of the side chains, leading to altered biological activity. For example, replacing the furan oxygen with sulfur (to form a benzothiophene) could alter the ring's electronic properties and its potential for specific interactions.
| Scaffold Modification | Type of Change | Potential Pharmacological Consequence |
| Halogenation of Benzene Ring | Electronic Modification | Often increases anticancer activity nih.gov |
| Nitration of Benzene Ring | Electronic Modification | Can significantly boost cytotoxic properties nih.gov |
| Substitution at C2 Position | Steric/Electronic Modification | Can introduce new binding interactions medcraveonline.com |
| Benzothiophene Replacement | Bioisosteric Replacement | Alters electronics and metabolic stability mdpi.com |
| Indole Replacement | Bioisosteric Replacement | Introduces H-bond donor; changes geometry mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For benzofuran derivatives, 2D and 3D-QSAR models can be developed to predict the activity of novel analogs and to provide insights into the structural features that are critical for their pharmacological effects. nih.gov
A typical QSAR study for analogs of this compound would involve:
Data Set Preparation: A series of analogs would be synthesized and their biological activity (e.g., IC₅₀ values against a specific target) would be measured.
Descriptor Calculation: Various molecular descriptors would be calculated for each analog. These can include constitutional (e.g., molecular weight), electronic (e.g., dipole moment), topological, and quantum chemical descriptors. researchgate.net
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the observed biological activity. researchgate.netnih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using techniques such as leave-one-out cross-validation (Q²) and by predicting the activity of a separate test set of compounds. nih.gov
For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models could reveal, for example, that a bulky, electron-withdrawing group is preferred at a specific position on the benzene ring, or that a hydrogen bond donor is crucial at the terminus of the side chain. These insights are invaluable for the rational design of new, more potent inhibitors. periodikos.com.br
Preclinical Efficacy Studies of 7 Hydroxy 3 2 Hydroxyethyl Benzofuran
In Vivo Anti-inflammatory Models and Biomarker Assessment
While direct preclinical in vivo studies on the anti-inflammatory properties of 7-Hydroxy-3-(2-hydroxyethyl)benzofuran are not available in the current scientific literature, the broader class of benzofuran (B130515) derivatives has demonstrated significant anti-inflammatory potential in various animal models. These studies provide a foundation for the potential, yet unconfirmed, anti-inflammatory efficacy of this specific compound.
For instance, a study on newly synthesized furosalicylic acids and other benzofuran derivatives showed that some of these compounds exhibited anti-inflammatory activity comparable to Diclofenac in a carrageenan-induced paw edema model in rats. nih.gov This model is a standard for investigating acute inflammation. The mechanism of action for these derivatives was suggested to be related to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov
Another study investigating two new benzofuran derivatives isolated from Liriope spicata var. prolifera demonstrated significant inhibitory activity against neutrophil respiratory burst. nih.govresearchgate.net This indicates a potential mechanism for reducing inflammation-related cellular damage. Furthermore, research on iodo-benzofuran derivatives in a carrageenan-induced edema model showed that some of these compounds had more potent anti-inflammatory effects than the reference drug, diclofenac. researchgate.net
The anti-inflammatory effects of various benzofuran scaffolds are often assessed by measuring the reduction in edema and the levels of pro-inflammatory biomarkers. Key biomarkers that are typically evaluated in such preclinical studies include:
Prostaglandin E2 (PGE2): A principal mediator of inflammation, its synthesis is often inhibited by anti-inflammatory compounds. nih.gov
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in systemic inflammation.
Interleukin-6 (IL-6): A cytokine that plays a crucial role in both acute and chronic inflammation.
Cyclooxygenase (COX) enzymes: Specifically COX-2, which is induced during inflammation and is a common target for non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Examples of In Vivo Anti-inflammatory Studies on Benzofuran Derivatives
| Compound/Derivative Class | Animal Model | Key Findings | Reference |
| Furosalicylic acids & derivatives | Carrageenan-induced paw edema in rats | Activity comparable to Diclofenac, less ulcerogenic effect. | nih.gov |
| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | In vitro neutrophil respiratory burst | Significant inhibitory activity. | nih.govresearchgate.net |
| Iodo-benzofuran derivatives | Carrageenan-induced hind paw edema model | Some derivatives exhibited higher inhibition rates than diclofenac. | researchgate.net |
In Vivo Antioxidant Capacity Evaluation in Animal Models
Direct in vivo antioxidant studies for this compound have not been reported. However, the benzofuran scaffold is a core component of many compounds with recognized antioxidant properties. taylorandfrancis.com The antioxidant potential of benzofuran derivatives is often attributed to their chemical structure, which can scavenge free radicals and reduce oxidative stress.
The evaluation of antioxidant capacity in animal models typically involves the measurement of various biomarkers of oxidative stress, including:
Malondialdehyde (MDA): A marker of lipid peroxidation.
Superoxide Dismutase (SOD): An antioxidant enzyme.
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide.
Glutathione Peroxidase (GPx): An enzyme that protects from oxidative damage.
Reactive Oxygen Species (ROS): Chemically reactive molecules containing oxygen.
Table 2: In Vivo and In Vitro Antioxidant Studies on Benzofuran Derivatives
| Compound/Derivative Class | Model | Key Findings | Reference |
| Benzofuran-2-carboxamide (B1298429) derivatives | Rat brain homogenate | Inhibition of lipid peroxidation and scavenging of DPPH radicals. | nih.govresearchgate.net |
| 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) | Mouse model of Alzheimer's disease | Reduced levels of TBARS and reactive species. | nih.gov |
| 3,3-disubstituted-3H-benzofuran-2-one derivatives | Cellular model of neurodegeneration | Reduction of intracellular ROS levels. | mdpi.comnih.gov |
Preclinical Oncology Models: Tumor Growth Inhibition and Apoptosis Induction
There is no specific preclinical oncology data available for this compound. However, the benzofuran nucleus is a prevalent scaffold in a multitude of natural and synthetic compounds that have demonstrated significant anticancer activities. nih.gov These derivatives have been shown to inhibit tumor growth and induce apoptosis through various mechanisms of action.
For instance, certain benzofuran derivatives have been found to induce cell cycle arrest and apoptosis in human cancer cell lines. nih.gov One study reported that a benzofuran derivative induced G1 arrest and apoptosis in Huh7 cells by modulating the expression of key regulatory proteins such as cyclin D1, CDK2, and Bcl-2 family members. nih.gov Another research highlighted a benzofuran derivative that inhibited tubulin polymerization, leading to G2/M phase arrest and apoptosis in HepG2 cells. nih.gov
The anticancer efficacy of benzofuran derivatives is often evaluated in preclinical models by assessing:
Tumor volume and weight: To determine the extent of tumor growth inhibition.
Apoptosis markers: Such as caspase activation and PARP cleavage.
Cell cycle analysis: To identify disruptions in cell proliferation.
Inhibition of specific signaling pathways: Implicated in cancer progression.
Table 3: Preclinical Oncology Studies of Benzofuran Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |
| Benzofuran derivative 7 | Huh7 | Induced G1 arrest and apoptosis. | nih.gov |
| Benzofuran derivative 30a | HepG2 | Inhibited tubulin polymerization, induced G2/M arrest and apoptosis. | nih.gov |
| 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) | Cancer cells and activated endothelial cells | Potent and selective antiproliferative, tumor vascular disrupting properties. | nih.gov |
Neuroprotective Effects in Animal Models of Neurological Disorders
While no specific neuroprotection studies on this compound are documented, the benzofuran scaffold is a key feature in compounds investigated for their neuroprotective potential. These studies suggest that benzofuran derivatives could offer therapeutic benefits in neurological disorders.
A study on novel benzofuran-2-carboxamide derivatives demonstrated neuroprotective effects against NMDA-induced excitotoxicity in primary cultured rat cortical cells. nih.gov Some of these compounds also exhibited antioxidant properties, which are relevant to neuroprotection. nih.govresearchgate.net Another significant study focused on a benzofuran-containing selenium compound, TFSeB, in a mouse model of Alzheimer's disease. nih.gov This compound was found to improve memory performance and reduce oxidative stress markers. Furthermore, it modulated key inflammatory and neurodegenerative markers, including nuclear factor kappa B (NF-κB) and interleukin-6 (IL-6). nih.gov
Key parameters assessed in preclinical neuroprotection studies include:
Behavioral tests: To evaluate cognitive function and motor skills.
Histopathological analysis: To examine neuronal damage and loss.
Biochemical markers: Of oxidative stress, inflammation, and apoptosis in brain tissue.
Table 4: Neuroprotective Studies of Benzofuran Derivatives in Animal and Cellular Models
| Compound/Derivative Class | Model | Key Findings | Reference |
| Benzofuran-2-carboxamide derivatives | Primary cultured rat cortical cells | Protection against NMDA-induced excitotoxicity. | nih.govresearchgate.net |
| 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) | Mouse model of Alzheimer's disease | Improved memory performance, reduced oxidative stress and neuroinflammation. | nih.gov |
| 3,3-disubstituted-3H-benzofuran-2-one derivatives | Cellular model of neurodegeneration | Protected differentiated SH-SY5Y cells from catechol-induced death. | mdpi.comnih.gov |
Pharmacodynamic Profiling in Relevant Animal Systems
There is a lack of specific pharmacodynamic data for this compound. Pharmacodynamic studies are crucial to understand the biochemical and physiological effects of a compound on the body. For benzofuran derivatives, these studies would typically investigate their interaction with specific biological targets to elucidate their mechanism of action.
Based on the activities observed in related benzofuran compounds, potential pharmacodynamic targets could include:
Enzymes: Such as COX-2 in inflammation, or kinases in cancer.
Receptors: For example, those involved in neurotransmission for neuroprotective effects.
Signaling pathways: Like the NF-κB pathway in inflammation and cancer.
Without specific studies on this compound, its pharmacodynamic profile remains speculative and would require dedicated preclinical investigation.
ADME (Absorption, Distribution, Metabolism, Excretion) Studies in Preclinical Species
No ADME data for this compound is currently available. ADME studies are fundamental in drug development to assess the pharmacokinetic properties of a compound. These studies determine how the body processes the drug, which is critical for establishing its potential as a therapeutic agent.
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling of some iodo-benzofuran derivatives has been conducted to predict their pharmacokinetic properties. researchgate.net Such computational tools can provide initial insights, but they must be validated by experimental in vitro and in vivo studies.
A comprehensive ADME profile for this compound would need to be established through studies in preclinical species such as rats or mice. These studies would measure key parameters including:
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
Plasma protein binding: The extent to which a drug attaches to blood proteins.
Metabolic pathways: How the drug is chemically modified by the body.
Routes of excretion: How the drug and its metabolites are eliminated from the body.
The absence of this data represents a significant gap in the preclinical characterization of this compound.
Advanced Analytical Methodologies for 7 Hydroxy 3 2 Hydroxyethyl Benzofuran
Quantitative Determination in Biological Matrices via LC-MS/MS and GC-MS
The quantitative analysis of polar metabolites like 7-Hydroxy-3-(2-hydroxyethyl)benzofuran in complex biological matrices such as plasma, liver, and urine presents significant challenges due to low concentrations and interference from endogenous components. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the premier techniques for this purpose, offering high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the method of choice for the direct analysis of polar, non-volatile metabolites. The methodology for the closely related and primary metabolite, 3-hydroxycarbofuran (B132532), provides a direct template for the analysis of this compound.
Sample preparation typically involves an initial protein precipitation step followed by either liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) using cartridges such as Oasis HLB to concentrate the analyte and remove interfering substances. nih.govakjournals.com
Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution of water and an organic solvent (acetonitrile or methanol), often containing additives like formic acid to improve peak shape and ionization efficiency.
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecule ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective process minimizes background noise and allows for accurate quantification. For instance, the MRM transition for 3-hydroxycarbofuran is m/z 238.1 → 180.9. akjournals.comscienceopen.com A similar strategy would be developed for this compound.
Method validation demonstrates excellent performance, with linearity typically observed over a wide concentration range (e.g., 2–2000 ng/g) and low limits of quantification (LOQ), often around 2 ng/g in tissues like liver. scienceopen.com
| Parameter | Typical Value for Hydroxylated Carbofuran (B1668357) Metabolites | Reference(s) |
| Technique | UPLC-MS/MS | akjournals.comscienceopen.com |
| Sample Matrix | Liver, Plasma | nih.govscienceopen.com |
| Extraction | Liquid-Liquid Extraction (Ethyl Acetate) | akjournals.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | scienceopen.comnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | akjournals.comscienceopen.com |
| Linearity Range | 2 - 2000 ng/g | scienceopen.com |
| Limit of Quantification (LOQ) | 2 ng/g | scienceopen.com |
| Intra-day Precision (RSD) | < 14% | akjournals.comscienceopen.com |
| Inter-day Precision (RSD) | < 13% | akjournals.comscienceopen.com |
| Accuracy | 91.8% - 108.9% | akjournals.comscienceopen.com |
| Extraction Recovery | > 75% | akjournals.comscienceopen.com |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful alternative, particularly when coupled with tandem mass spectrometry (GC-MS/MS). However, due to the polar nature and low volatility of hydroxylated benzofurans, a derivatization step is mandatory. This process converts the polar hydroxyl groups into less polar, more volatile derivatives. A common agent for this is trifluoroacetic acid anhydride (B1165640) (TFAA), which transforms hydroxyl groups into trifluoroacetyl derivatives. nih.govresearchgate.net
The derivatized sample is then injected into the GC, where it is separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is typically used, and quantification is performed using Selected Ion Monitoring (SIM) or MRM mode for enhanced selectivity. GC-MS/MS methods for derivatized carbofuran metabolites have achieved Limits of Detection (LODs) in the range of 0.015–0.151 ng/mL in human plasma. nih.govresearchgate.net
Spectroscopic Techniques for Structural Confirmation in Complex Mixtures
While chromatographic methods coupled with mass spectrometry are excellent for quantification, definitive structural confirmation often requires a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QqTOF), provides highly accurate mass measurements of the molecular ion. nih.govresearchgate.net This allows for the determination of the elemental formula, a critical first step in identification. Tandem mass spectrometry (MS/MS) experiments provide structural information through characteristic fragmentation patterns. For this compound, fragmentation would likely involve the neutral loss of water, the loss of the ethylene (B1197577) glycol side chain (C₂H₄O), and cleavage of the furan (B31954) ring, providing a structural fingerprint for confirmation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. nih.gov For a novel or unconfirmed metabolite, the compound would first need to be isolated in sufficient purity.
¹H NMR: This would reveal the number and connectivity of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, a unique signal for the proton on the furan ring, and characteristic triplets for the two CH₂ groups of the hydroxyethyl (B10761427) side chain.
¹³C NMR: This provides information on the carbon skeleton of the molecule.
2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings (e.g., within the ethyl chain), while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to their directly attached carbons and to carbons two or three bonds away, respectively. Together, these experiments allow for the complete and unambiguous assembly of the molecular structure. mdpi.com
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~6.7-7.2 | Multiplets | Aromatic protons on the benzene ring |
| ~7.5 | Singlet | Proton on the furan ring (position 2) | |
| ~3.8 | Triplet | -CH₂- group attached to the hydroxyl | |
| ~2.9 | Triplet | -CH₂- group attached to the furan ring | |
| Variable | Broad Singlets | Protons of the two -OH groups | |
| ¹³C NMR | ~110-155 | Singlets | Aromatic and furan ring carbons |
| ~61 | Singlet | -CH₂-OH carbon | |
| ~29 | Singlet | -CH₂-Ar carbon |
Note: Predicted shifts are estimates based on general benzofuran (B130515) structures and substituent effects. chemicalbook.com
Isotope-Labeled Tracers in Metabolic Fate Studies
To unequivocally trace the biotransformation of a parent compound like Carbofuran into its metabolites, studies employing stable isotope-labeled tracers are essential. nih.govmdpi.com This approach, often termed Stable Isotope Resolved Metabolomics (SIRM), provides definitive evidence of metabolic pathways. nih.govspringernature.com
The methodology involves synthesizing the parent compound (Carbofuran) with one or more stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), at specific positions in the molecule. nih.gov For example, ¹³C atoms could be incorporated into the benzofuran ring structure. This labeled compound is then administered to the biological system under investigation (e.g., cell cultures, animal models).
Biological samples are collected over time and analyzed by LC-MS. The mass spectrometer is used to search for compounds that exhibit a specific mass shift corresponding to the incorporated isotopes. For instance, if Carbofuran was labeled with six ¹³C atoms, its mass would be 6 daltons higher than the unlabeled version. Any metabolite, such as this compound, that is formed from this precursor will also contain the six ¹³C atoms and will therefore appear in the mass spectrum at a mass 6 daltons higher than its unlabeled counterpart. researchgate.net This co-eluting, mass-shifted peak provides conclusive proof that the metabolite originated from the administered drug, allowing for the confident mapping of metabolic pathways and the discovery of novel metabolites. nih.gov
Microscopic and Imaging Techniques for Cellular Localization
Understanding the subcellular distribution of a xenobiotic or its metabolites can provide critical insights into its mechanism of action and toxicity. While direct imaging of a small, unlabeled molecule like this compound at the cellular level is extremely challenging, several techniques can be employed to infer its localization or observe its effects.
Fluorescence microscopy is a widely used technique to study the cellular consequences of exposure to a toxicant. Studies on the parent compound, Carbofuran, have used this approach in transgenic zebrafish expressing fluorescently tagged proteins to monitor specific cellular processes. For example, by observing the accumulation of autophagosomes tagged with EGFP-LC3 (a green fluorescent protein), researchers have shown that Carbofuran exposure disrupts the process of autophagy. nih.govnih.gov While this method images a cellular response rather than the compound itself, it reveals the subcellular compartments and pathways affected by the compound's presence.
For direct visualization, a fluorescent tag could theoretically be chemically attached to the this compound molecule. This fluorescent analog could then be administered to cells, and its localization could be tracked using confocal fluorescence microscopy. However, this approach carries the significant caveat that the bulky fluorescent tag may alter the molecule's distribution and biological activity.
An emerging and more direct technique is Mass Spectrometry Imaging (MSI). In MSI, a tissue section is scanned with a laser or ion beam, desorbing molecules from the surface at each point, which are then analyzed by a mass spectrometer. This process generates a map of the spatial distribution of specific molecules based on their mass-to-charge ratio, without the need for a label. This powerful technique could potentially be used to visualize the distribution of this compound within specific tissues or even cellular structures, providing unparalleled insight into its localization.
Future Research Directions and Translational Perspectives for 7 Hydroxy 3 2 Hydroxyethyl Benzofuran
Exploration of Novel Biological Activities and Therapeutic Indications
The benzofuran (B130515) core is associated with a multitude of biological effects, presenting a strong rationale for the extensive biological screening of 7-Hydroxy-3-(2-hydroxyethyl)benzofuran. Future investigations should aim to systematically evaluate this specific compound against a wide panel of therapeutic targets.
Key areas for exploration include:
Anticancer Activity: Benzofuran derivatives have shown significant potential as anticancer agents. nih.govnih.govnih.gov Research should involve screening this compound against a diverse panel of human cancer cell lines. Initial studies could focus on cancers where other benzofurans have shown promise, such as leukemia, cervical cancer, and breast cancer. nih.govresearchgate.net Mechanistic studies should follow to determine if the compound acts via established pathways for benzofurans, such as tubulin polymerization inhibition or the induction of apoptosis. nih.govmdpi.com
Antimicrobial Properties: Given that many benzofuran derivatives exhibit antibacterial and antifungal properties, this compound should be tested against a range of pathogenic microorganisms. nih.govresearchgate.net This could include Gram-positive and Gram-negative bacteria as well as fungal strains of clinical relevance. nih.gov
Anti-inflammatory Effects: The anti-inflammatory potential of benzofuran scaffolds is another promising area. nih.gov In vitro and in vivo models of inflammation could be used to determine the efficacy of this compound and to elucidate its mechanism of action, for instance, its effect on inflammatory mediators.
Neuroprotective Activity: Some benzofuran analogs have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov Future studies could explore the neuroprotective effects of this compound in relevant cellular and animal models.
Table 1: Potential Biological Activities of Benzofuran Scaffolds for Investigation
| Biological Activity | Therapeutic Area | Rationale for Screening |
|---|---|---|
| Anticancer | Oncology | Numerous benzofuran derivatives exhibit potent cytotoxicity against various cancer cell lines. nih.govnih.gov |
| Antimicrobial | Infectious Diseases | The benzofuran nucleus is a core component of compounds with antibacterial and antifungal properties. nih.gov |
| Anti-inflammatory | Inflammatory Disorders | Certain benzofuran derivatives have demonstrated significant anti-inflammatory activity. nih.gov |
| Antioxidant | Oxidative Stress-related Diseases | The phenolic structure within many benzofurans suggests potential radical-scavenging capabilities. nih.gov |
| Antiviral | Virology | Some benzofurans have been reported to possess antiviral properties, including against HIV. researchgate.net |
Development of Advanced Delivery Systems and Formulation Strategies
The therapeutic efficacy of many promising compounds is often limited by poor solubility and bioavailability. Benzofuran derivatives can be hydrophobic, which may present challenges for formulation. nih.gov Therefore, a critical area of future research is the development of advanced delivery systems tailored for this compound.
Potential strategies include:
Nanoparticle-based Delivery: Encapsulating the compound in nanoparticles, such as polymeric nanoparticles or liposomes, could enhance its solubility, protect it from premature degradation, and enable targeted delivery to specific tissues, such as tumors. mdpi.com Nanocatalysts have also been shown to be effective in the synthesis of benzofuran derivatives, which may have implications for formulation. researchgate.net
Prodrug Approaches: Designing a prodrug of this compound by chemically modifying the hydroxyl groups could improve its pharmacokinetic profile. The prodrug would be inactive until it is metabolized to the active parent compound in the body.
Amorphous Solid Dispersions: For oral delivery, creating amorphous solid dispersions with hydrophilic polymers can be an effective strategy to improve the dissolution rate and oral bioavailability of poorly water-soluble compounds.
Integration with Systems Biology and Network Pharmacology Approaches
To accelerate the discovery of novel activities and understand the compound's mechanism of action, modern computational approaches are indispensable. In silico methods can predict the biological targets of this compound and identify potential therapeutic indications.
Future research should incorporate:
Molecular Docking: Computational docking studies can be used to predict the binding affinity of this compound to a wide range of known protein targets, such as enzymes and receptors implicated in various diseases. researchgate.netnih.gov This can help prioritize experimental screening efforts.
Network Pharmacology: This approach can be used to construct and analyze the complex interaction networks between the compound, its potential targets, and disease-related pathways. This can reveal polypharmacological effects (the ability to hit multiple targets), which might be beneficial for treating complex diseases like cancer. researchgate.net
ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of the compound. nih.govuj.ac.za This information is crucial for the early stages of drug development to identify potential liabilities and guide chemical modifications.
Identification of Novel Biosynthetic Enzymes for Synthetic Biology Applications
Many bioactive benzofurans are natural products, but their isolation from natural sources can be low-yielding and unsustainable. nih.gov Chemical synthesis can be complex and expensive. researchgate.net Synthetic biology offers a promising alternative for the production of this compound.
Key research directions include:
Elucidation of Biosynthetic Pathways: If a natural source of this compound or a closely related compound is identified, future work should focus on elucidating its biosynthetic pathway to identify the specific enzymes involved.
Enzyme Discovery and Engineering: The identified enzymes (e.g., cyclases, hydroxylases) could be characterized and potentially engineered to improve their efficiency or alter their substrate specificity.
Metabolic Engineering: These novel biosynthetic enzymes could be introduced into microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to create "cell factories" for the sustainable and scalable production of this compound.
Comparative Studies with Other Benzofuran-Derived Natural Products
To understand the unique potential of this compound, it is essential to conduct comparative studies with other structurally related and well-characterized benzofurans. Such studies are crucial for elucidating the structure-activity relationships (SAR). nih.govnih.gov
Future research should involve:
Direct Biological Comparison: The biological activity of this compound should be directly compared against that of other known bioactive benzofurans, such as Ailanthoidol (B1236983), Moracin D, and Cicerfuran, in the same assays. mdpi.com This will help to determine the relative potency and selectivity conferred by its specific substitution pattern.
SAR Studies: The hydroxyl group at position 7 and the 2-hydroxyethyl group at position 3 are key structural features. nih.gov SAR studies should be conducted by synthesizing analogs with modifications at these positions to understand their contribution to biological activity. For example, the position of the hydroxyl group on the benzene (B151609) ring can significantly influence activity. mdpi.com Similarly, the length and functionalization of the side chain at position 3 could be varied. The presence of a phenolic hydroxyl group has been found to be crucial for modulating the anticancer activity of some benzofurans. nih.gov
Physicochemical Profiling: The physicochemical properties (e.g., solubility, lipophilicity, pKa) of this compound should be characterized and compared with other benzofurans to understand how its structure influences its drug-like properties.
Table 2: Structural Comparison of Selected Bioactive Benzofurans
| Compound Name | Key Structural Features | Reported Biological Activity |
|---|---|---|
| This compound | - Hydroxyl group at C7- 2-hydroxyethyl group at C3 | (To be determined) |
| Ailanthoidol | - Methoxy (B1213986) and hydroxyl groups on the benzene ring- Dihydrofuran ring | Antitumor nih.gov |
| Moracin D | - Hydroxyl groups on the benzene ring- Stilbene-like substituent | Anti-inflammatory, Antioxidant mdpi.com |
By systematically pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new medicines based on the versatile benzofuran scaffold.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 7-Hydroxy-3-(2-hydroxyethyl)benzofuran in laboratory settings?
- Methodological Answer : Ensure adequate ventilation, wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Store in a cool, dark environment away from oxidizers. Use dry powder or CO₂ fire extinguishers for combustion incidents. Dispose of waste via licensed hazardous waste facilities, adhering to federal and local regulations .
Q. What synthetic routes are available for preparing 7-hydroxybenzofuran derivatives?
- Methodological Answer : A two-step strategy involves (1) regioselective hydroxylation of benzofuran precursors using catalytic H₂SO₄ or HClO₄, followed by (2) functionalization at the C-3 position via nucleophilic addition. For example, β-methoxy-γ-ketoesters can undergo hydrolysis and decarboxylation to form intermediates that cyclize into benzofuran scaffolds . Reaction conditions (e.g., acid concentration, temperature) critically influence yield and regioselectivity.
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use HPLC with UV detection (λ = 254–280 nm) for purity assessment (>98% by GC). Confirm structure via ¹H/¹³C NMR (e.g., hydroxyl proton at δ 9.8–10.2 ppm) and high-resolution mass spectrometry (HRMS). Cross-reference with CAS registry data (e.g., molecular weight 176.17 g/mol, C₁₀H₈O₃) .
Advanced Research Questions
Q. What kinetic models explain the thermal degradation of benzofuran derivatives under oxidative conditions?
- Methodological Answer : Jet-stirred reactor studies combined with density functional theory (DFT) reveal that oxidation proceeds via H-abstraction from the hydroxyl group, forming phenoxyl radicals. Rate constants for key pathways (e.g., O₂ addition to radicals) are validated against experimental data using detailed chemical kinetic mechanisms (DCKMs) . For example, dibenzofuran oxidation models predict CO and CO₂ as major products, with Arrhenius parameters adjusted for substituent effects.
Q. How do structural modifications at the C-3 position influence the anticancer activity of 7-hydroxybenzofuran derivatives?
- Methodological Answer : Introducing a 2-hydroxyethyl group at C-3 enhances cytotoxicity by improving membrane permeability and binding to kinase domains (e.g., inhibition of EGFR or VEGFR2). QSAR models show that electron-donating substituents increase activity, with IC₅₀ values in HCT-116 cells correlating with hydrophobicity (logP) and polar surface area . For example, derivatives with N-(2-hydroxyethyl)-sulfonamide groups exhibit 20-fold potency improvements in HCV replicon assays .
Q. What analytical challenges arise in quantifying reactive intermediates during benzofuran pyrolysis?
- Methodological Answer : Low-concentration intermediates (e.g., diradicals or ketenes) require tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) for detection. Gas chromatography coupled with FTIR or synchrotron photoionization mass spectrometry (SPI-MS) is used to resolve isomeric species. Data from jet-stirred reactors are cross-validated with premixed flame studies to refine kinetic parameters .
Q. How do benzofuran derivatives modulate mitochondrial ROS production in cancer cells?
- Methodological Answer : Fluorescent probes (e.g., MitoSOX) reveal that 7-hydroxybenzofurans disrupt electron transport chain complexes I/III, increasing superoxide (O₂⁻) levels. Dose-dependent apoptosis in HL-60 cells (63.5% at 6 µM) correlates with caspase-3 activation and cytochrome c release. Mitochondrial membrane potential (ΔΨm) assays using JC-1 dye confirm depolarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
